LogP Comparison: Increased Lipophilicity Over Des-Methyl Analog
The C-2 methyl group increases the computed partition coefficient (LogP) of 2-methylbenzo[d]oxazole-5-carbaldehyde compared to the parent 1,3-benzoxazole-5-carbaldehyde. This affects solubility, membrane permeability, and ultimately the suitability of intermediates in multi-step syntheses .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (XLogP3) ; LogP = 1.24 (ACD/Labs) ; LogP = 1.9487 (ChemScene) |
| Comparator Or Baseline | 1,3-Benzoxazole-5-carbaldehyde (CAS 638192-65-1): LogP = 1.01 (ACD/Labs) ; LogP = 1.0323677 (ChemBase) [1] |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.9 units (XLogP3~1.6 vs. ~1.0), depending on the algorithm used |
| Conditions | In silico calculation; multiple algorithms compared |
Why This Matters
Higher LogP alters solubility and membrane partitioning, which is critical for selecting intermediates in medicinal chemistry campaigns where lipophilicity must be controlled to avoid excessively hydrophobic final compounds.
- [1] ChemBase. 1,3-Benzoxazole-5-carbaldehyde. LogP: 1.0323677. https://www.chembase.cn (accessed 2026-05-02). View Source
